![molecular formula C20H22N4O3S B2688253 N-(3-chlorophenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide CAS No. 1251585-33-7](/img/structure/B2688253.png)
N-(3-chlorophenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide
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Overview
Description
The compound is a derivative of pyrrolo[3,2-c]pyridine . Pyrrolopyridines are a class of compounds that have been studied for their potential as immunomodulators . They have been found to inhibit Janus Kinase 3 (JAK3), which plays a crucial role in modulating inflammatory and immune responses .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds, such as pyrrolo[3,2-b]pyridine derivatives, have been synthesized through various chemical modifications .Scientific Research Applications
Let’s explore its applications in various scientific fields:
Dyslipidemia Treatment
- The compound MGL-3196 (2- [3,5-Dichloro-4- (5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro [1,2,4]triazine-6-carbonitrile) is a highly selective thyroid hormone receptor β (THR-β) agonist. It is currently in clinical trials for the treatment of dyslipidemia .
- Dyslipidemia refers to abnormal lipid levels (cholesterol and triglycerides) in the blood, which can contribute to cardiovascular diseases. MGL-3196 aims to improve lipid profiles by selectively targeting THR-β in the liver, avoiding adverse effects associated with THR-α activation .
Solid Forms and Formulation
Future Directions
properties
IUPAC Name |
2-(3,5-dioxo-4-prop-2-enylpyridazino[4,5-b][1,4]thiazin-6-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-4-9-23-17(26)12-28-15-10-21-24(20(27)19(15)23)11-16(25)22-18-13(3)7-6-8-14(18)5-2/h4,6-8,10H,1,5,9,11-12H2,2-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOPKZBXHATUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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